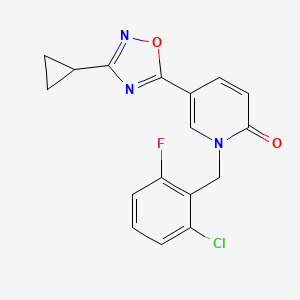
1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has shown that compounds with fluorine substitutions, such as 6-fluorobenzo[b]pyran derivatives, exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These compounds, through various synthetic pathways, can be engineered to produce derivatives with enhanced anticancer properties. The study by Hammam et al. (2005) details the synthesis and testing of such compounds, highlighting their potential as low-concentration anticancer agents compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial Activities
Another significant application of these compounds is in the development of antimicrobial agents. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that these compounds showed good to moderate activity against various microbes, pointing to their potential in treating microbial infections (Bayrak et al., 2009).
Enzyme Inhibition
Compounds with oxadiazole and pyridine components have also been explored for their enzyme inhibition capabilities. For instance, compounds inhibiting protoporphyrinogen oxidase, a key enzyme in porphyrin synthesis, have applications in developing herbicides and potentially in therapeutic areas targeting abnormal porphyrin synthesis. The study by Matringe et al. (1989) on peroxidizing molecules like oxadiazon highlights this application (Matringe et al., 1989).
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is crucial in cancer therapy. Compounds such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers. These compounds have shown activity against breast and colorectal cancer cell lines, with the molecular target identified as TIP47, an IGF II receptor-binding protein. This underscores the potential of these compounds in cancer treatment strategies (Zhang et al., 2005).
Optical and Electronic Properties
Certain derivatives of 1,3,4-oxadiazoles, when synthesized with specific substituents, exhibit interesting optical and electronic properties. These properties make them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Studies on the synthesis and characterization of these compounds, like the work done by Liu et al. (2015), provide insights into how these materials can be optimized for various technological applications (Liu et al., 2015).
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)9-22-8-11(6-7-15(22)23)17-20-16(21-24-17)10-4-5-10/h1-3,6-8,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXHPNOHPMNNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-cyano-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2849279.png)
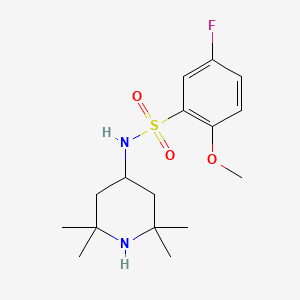
![N-[[1-(Difluoromethyl)indol-3-yl]methyl]prop-2-enamide](/img/structure/B2849281.png)
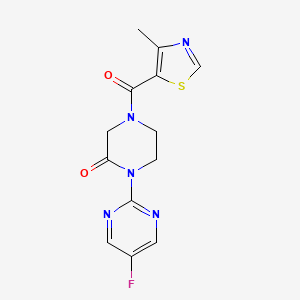
![(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2849283.png)
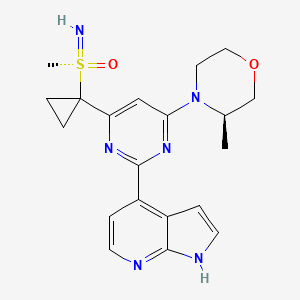
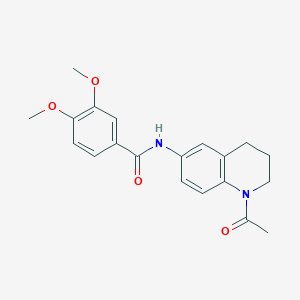
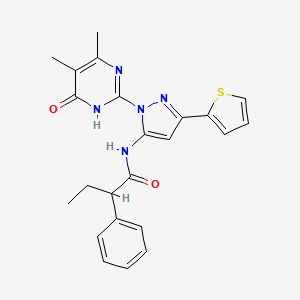
![N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2849292.png)
![6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2849293.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)

